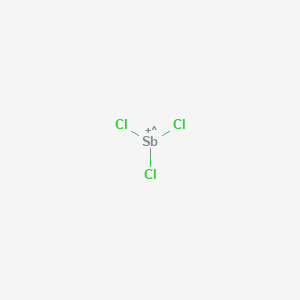
2-Morpholin-4-yl-2-phenylpropanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholin-4-yl-2-phenylpropanedinitrile is a chemical compound that features a morpholine ring and a phenyl group attached to a propanedinitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholin-4-yl-2-phenylpropanedinitrile typically involves the reaction of morpholine with a suitable phenylpropanedinitrile precursor. One common method involves the use of a base-catalyzed reaction where morpholine is reacted with 2-phenylpropanedinitrile under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Morpholin-4-yl-2-phenylpropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or phenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted morpholine or phenyl derivatives.
Aplicaciones Científicas De Investigación
2-Morpholin-4-yl-2-phenylpropanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anti-tumor activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Morpholin-4-yl-2-phenylpropanedinitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to inhibit enzymes such as phosphoinositide 3-kinases (PI3Ks) and cyclooxygenase (COX), which are involved in various cellular processes.
Pathways Involved: By inhibiting these enzymes, the compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
- 2-Morpholin-4-yl-2-phenylacetonitrile
- 2-Morpholin-4-yl-2-phenylbutanedinitrile
- 2-Morpholin-4-yl-2-phenylpropanamide
Comparison: 2-Morpholin-4-yl-2-phenylpropanedinitrile is unique due to its specific combination of a morpholine ring and a phenyl group attached to a propanedinitrile backbone. This structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the nitrile group enhances its reactivity and potential for further chemical modifications .
Propiedades
Número CAS |
64906-30-5 |
|---|---|
Fórmula molecular |
C13H13N3O |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
2-morpholin-4-yl-2-phenylpropanedinitrile |
InChI |
InChI=1S/C13H13N3O/c14-10-13(11-15,12-4-2-1-3-5-12)16-6-8-17-9-7-16/h1-5H,6-9H2 |
Clave InChI |
NAFFADVIUUBWLF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(C#N)(C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


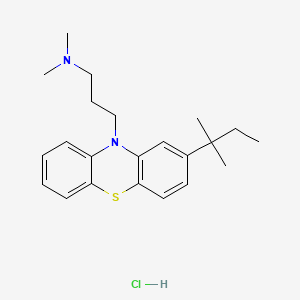
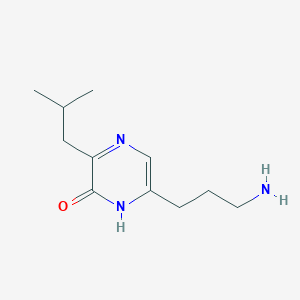
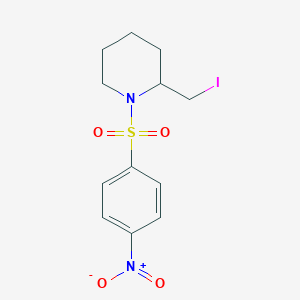
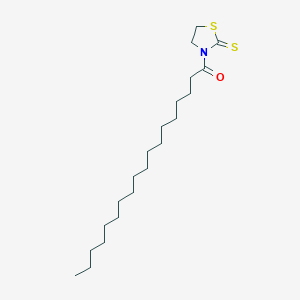
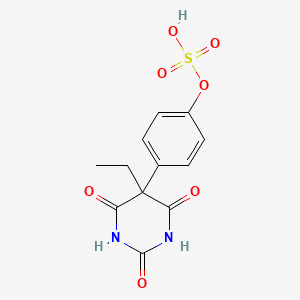
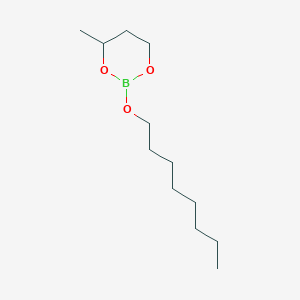
![N-[(tert-Butylperoxy)methyl]-N-ethylaniline](/img/structure/B14490428.png)
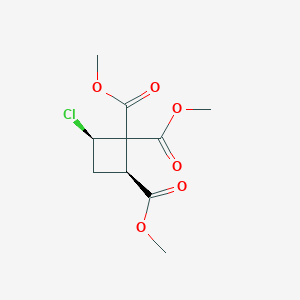

![2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane](/img/structure/B14490442.png)
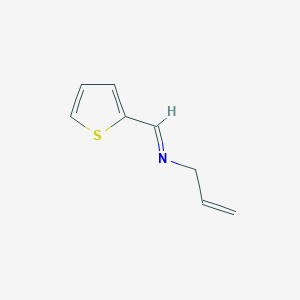
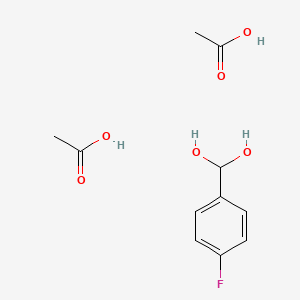
![3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole](/img/structure/B14490467.png)
